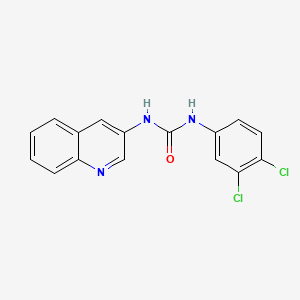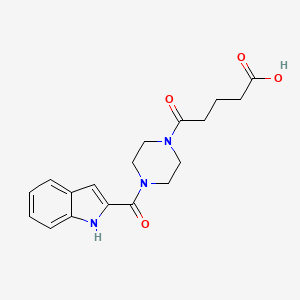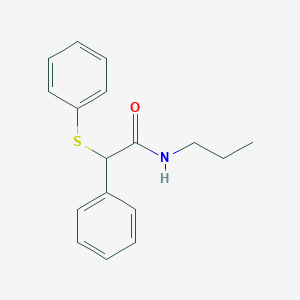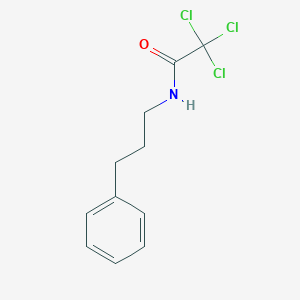
1-(3,4-Dichlorophenyl)-3-quinolin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dichlorophenyl)-N’-3-quinolinylurea” is likely a urea derivative, which means it contains a functional group with the pattern (R1)2N-CO-N(R2)2. Urea derivatives are widely used in medicinal chemistry and have various biological activities .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dichlorophenyl)-N’-3-quinolinylurea” would likely consist of a urea core, with a 3,4-dichlorophenyl group and a 3-quinolinyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, often involving the carbonyl group or the amine groups. They can act as ligands in coordination chemistry, and they can undergo reactions typical for amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorophenyl and quinolinyl groups in “N-(3,4-dichlorophenyl)-N’-3-quinolinylurea” would likely influence its solubility, melting point, and other properties .作用機序
The mechanism of action of a compound depends on its biological target. Some urea derivatives are known to inhibit enzymes, interact with receptors, or interfere with cellular processes . The specific mechanism of action for “N-(3,4-dichlorophenyl)-N’-3-quinolinylurea” would depend on its intended use and biological target.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-13-6-5-11(8-14(13)18)20-16(22)21-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJTCXSXYTRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5022887.png)

![Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5022894.png)
![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5022906.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![2,4-Diiodo-6-[[methyl-[1-(1-phenyltetrazol-5-yl)cyclohexyl]amino]methyl]phenol](/img/structure/B5022920.png)
![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)



![N-(1-benzyl-4-piperidyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B5022965.png)
